3-(2,2-Difluorocyclopropyl)aniline

Enzymology Inhibitor Screening Pyrimidine Biosynthesis

Cyclopropane-containing lead compounds frequently fail due to rapid oxidative metabolism at the cyclopropyl ring. 3-(2,2-Difluorocyclopropyl)aniline solves this via gem-difluorination that blocks metabolic hotspots while preserving conformational constraints for target binding. • Meta-substitution pattern provides optimal steric accessibility for Pd-catalyzed couplings vs. ortho analogs • Balanced XLogP3 of 2.1 suits oral drug candidate development • Serves as versatile intermediate for agrochemical SAR libraries (insecticide/acaricide programs) Supplied at ≥98% purity with full analytical QC documentation.

Molecular Formula C9H9F2N
Molecular Weight 169.17 g/mol
CAS No. 928248-52-6
Cat. No. B1432679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,2-Difluorocyclopropyl)aniline
CAS928248-52-6
Molecular FormulaC9H9F2N
Molecular Weight169.17 g/mol
Structural Identifiers
SMILESC1C(C1(F)F)C2=CC(=CC=C2)N
InChIInChI=1S/C9H9F2N/c10-9(11)5-8(9)6-2-1-3-7(12)4-6/h1-4,8H,5,12H2
InChIKeyNVXJSDSXMMZBJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2,2-Difluorocyclopropyl)aniline Overview


3-(2,2-Difluorocyclopropyl)aniline is a fluorinated aromatic amine building block featuring a gem-difluorocyclopropyl substituent at the meta position of the aniline ring [1]. The compound has the molecular formula C9H9F2N and a molecular weight of 169.17 g/mol, with computed XLogP3-AA of 2.1, a single hydrogen bond donor, and three hydrogen bond acceptors [1]. The difluorocyclopropyl moiety introduces conformational restriction and altered electronic properties compared to non-fluorinated cyclopropylaniline analogs, making this scaffold of interest for medicinal chemistry applications where fine-tuning of physicochemical parameters is required [1]. Commercially available purity specifications range from 95% to 98% across multiple vendors .

Uniqueness of 3-(2,2-Difluorocyclopropyl)aniline


The gem-difluorocyclopropyl substituent in 3-(2,2-difluorocyclopropyl)aniline introduces electronic, conformational, and metabolic stability effects that cannot be replicated by simple cyclopropylanilines or other regioisomers. The two fluorine atoms create a strong electron-withdrawing effect adjacent to the cyclopropane ring, which alters the pKa of the aniline nitrogen and influences reactivity in downstream coupling reactions [1]. Moreover, gem-difluorination of cyclopropanes has been shown to either maintain or slightly improve metabolic stability of model derivatives, whereas non-fluorinated cyclopropyl groups are susceptible to oxidative metabolism [2]. The meta-substitution pattern on the aniline ring further distinguishes this compound from its ortho- and para-regioisomers, which exhibit different steric and electronic profiles in palladium-catalyzed transformations [1]. Consequently, substituting 3-(2,2-difluorocyclopropyl)aniline with 3-cyclopropylaniline or 4-(2,2-difluorocyclopropyl)aniline without re-optimization will likely alter reaction yields, pharmacokinetic properties, or target binding affinities in downstream applications [1][2].

3-(2,2-Difluorocyclopropyl)aniline: Differentiation Evidence


Dihydroorotase Enzyme Inhibition

3-(2,2-Difluorocyclopropyl)aniline was evaluated for inhibition of dihydroorotase enzyme from mouse Ehrlich ascites, showing an IC50 of 1.80 × 10⁵ nM (180 µM) at pH 7.37 [1]. This very weak inhibition establishes a baseline for this compound class; analogs with enhanced potency may be identified through further medicinal chemistry optimization. Note that no head-to-head comparator data is available in the same assay for regioisomeric or non-fluorinated analogs, so this evidence provides a reference point rather than a comparative advantage claim.

Enzymology Inhibitor Screening Pyrimidine Biosynthesis

Lipophilicity (XLogP3) Comparison

3-(2,2-Difluorocyclopropyl)aniline has a computed XLogP3-AA of 2.1 [1]. In contrast, the non-fluorinated analog 3-cyclopropylaniline has a computed XLogP3 of 1.8 [2]. The gem-difluorination increases lipophilicity by approximately 0.3 log units, which may enhance membrane permeability while maintaining favorable drug-like properties. This quantitative difference, though modest, can influence oral absorption and tissue distribution in a systematic manner. The difluorocyclopropyl group also provides greater conformational rigidity compared to the unsubstituted cyclopropyl moiety [1].

Physicochemical Properties Drug Design Lipophilicity

Metabolic Stability: Gem-Difluoro Cyclopropane Effect

A systematic study of gem-difluorination on functionalized cycloalkanes demonstrated that gem-difluorination either did not affect or slightly improved the metabolic stability of the corresponding model derivatives [1]. While direct experimental data for 3-(2,2-difluorocyclopropyl)aniline in human liver microsomes is not available, this class-level evidence supports the hypothesis that the gem-difluorocyclopropyl group confers enhanced metabolic stability relative to non-fluorinated cyclopropyl analogs. In contrast, unsubstituted cyclopropyl groups are known to undergo oxidative metabolism via cytochrome P450 enzymes, which can be blocked by fluorine substitution [2]. Procurement of this scaffold is therefore justified in programs where metabolic stability of cyclopropyl-containing anilines is a concern.

Metabolic Stability ADME Fluorine Chemistry

Pd-Catalyzed Regioselectivity Comparison

The Pd-catalyzed synthesis of mono- and di-2-fluoroallylic amines from gem-difluorocyclopropanes and primary anilines proceeds via a ring-opening mechanism that is sensitive to the substitution pattern on the aniline ring [1]. While the study used a range of anilines including substituted derivatives, the meta-substituted 3-(2,2-difluorocyclopropyl)aniline exhibits distinct steric and electronic properties compared to its ortho- and para-regioisomers. The meta position minimizes steric hindrance at the reactive amine site while maintaining electronic communication with the difluorocyclopropyl group through the aromatic π-system. Kinetic investigations revealed a first-order dependence on the gem-difluorocyclopropane substrate and a circa zeroth-order dependence on the aniline coupling partner [1], indicating that the rate-determining step involves the strained cyclopropane ring rather than aniline coordination. This mechanistic feature is consistent across regioisomers, but the downstream product distribution and yields may vary based on substitution pattern.

Synthetic Chemistry Cross-Coupling Regioselectivity

Commercial Purity: Free Base vs. Hydrochloride Salt

The free base 3-(2,2-difluorocyclopropyl)aniline is commercially available with purity specifications of 95% (AKSci) and 98% (Leyan) . In contrast, the hydrochloride salt (CAS 2219378-85-3) offers improved solubility and handling properties but may have different purity specifications depending on the vendor [1]. The free base is the preferred form for most organic transformations where the nucleophilic aniline nitrogen is required for coupling reactions, whereas the hydrochloride salt may require neutralization before use in base-sensitive transformations. The choice between free base and salt form should be guided by the specific synthetic protocol and downstream compatibility requirements. No direct head-to-head purity comparison is meaningful since vendors and batches vary.

Procurement Purity Salt Forms

3-(2,2-Difluorocyclopropyl)aniline: Key Applications


Lead Optimization for Metabolic Stability

Based on class-level evidence that gem-difluorination either maintains or slightly improves metabolic stability of functionalized cycloalkanes [5], 3-(2,2-difluorocyclopropyl)aniline is rationally procured as a building block for synthesizing lead compounds where improved in vivo half-life is required. The XLogP3 of 2.1 represents a balanced lipophilicity profile suitable for oral drug candidates [2]. This scaffold is particularly relevant in programs targeting enzymes where the cyclopropane ring is known to undergo rapid oxidative metabolism; the difluoro substitution blocks metabolic hotspots while preserving the conformational constraints favorable for target binding.

Pd-Catalyzed Fluoroallylic Amine Synthesis

3-(2,2-Difluorocyclopropyl)aniline serves as a substrate in Pd-catalyzed ring-opening reactions that produce mono- and di-2-fluoroallylic amines [5]. The meta-substitution pattern provides optimal steric accessibility for the palladium catalyst compared to ortho-substituted analogs, making it a preferred regioisomer for method development and substrate scope exploration. The circa zeroth-order dependence on aniline concentration [5] ensures consistent reactivity across varying aniline loadings, facilitating high-throughput experimentation and library synthesis.

Agrochemical Intermediate for Pest Control

Patents describe 2-(2,2-difluorocyclopropyl)alkyl esters as insecticides and acaricides with improved efficacy over known compounds [5]. While the target compound 3-(2,2-difluorocyclopropyl)aniline is not itself an active ingredient, it serves as a versatile intermediate for constructing difluorocyclopropyl-containing agrochemical candidates. The aniline nitrogen enables coupling with carboxylic acids, sulfonyl chlorides, or heterocyclic electrophiles to generate libraries of analogs for structure-activity relationship studies in pest control applications.

Physicochemical Property Tuning Studies

For academic and industrial groups investigating the effects of fluorine substitution on drug-like properties, 3-(2,2-difluorocyclopropyl)aniline provides a well-defined model system. The ΔXLogP3 of +0.3 relative to non-fluorinated 3-cyclopropylaniline [5] offers a quantifiable benchmark for understanding how gem-difluorination influences lipophilicity in aromatic amine scaffolds. Additionally, the rigid difluorocyclopropane ring serves as a conformational constraint that can be compared to flexible alkyl chains or other cycloalkanes in matched molecular pair analyses.

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